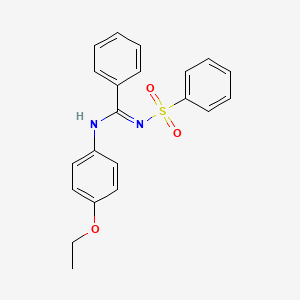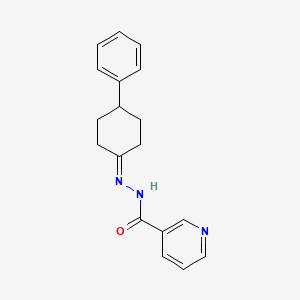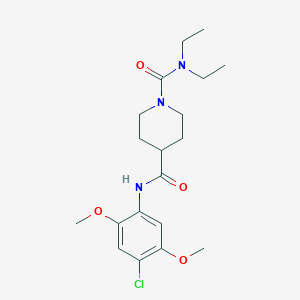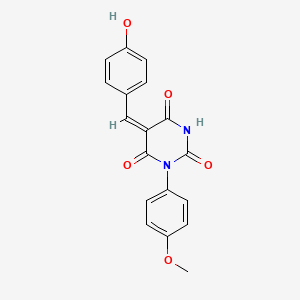
N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as EPPB, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis. In recent years, EPPB has been investigated for its potential therapeutic applications in treating diabetes, obesity, and other metabolic disorders.
作用机制
N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide acts as a competitive inhibitor of PTP1B, binding to its catalytic site and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1) and other downstream signaling molecules. This leads to increased insulin signaling and glucose uptake in peripheral tissues, such as muscle and adipose tissue. This compound also inhibits the activation of several oncogenic signaling pathways, such as the epidermal growth factor receptor (EGFR) and the signal transducer and activator of transcription 3 (STAT3), which are regulated by PTP1B.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also reduces body weight and adiposity in obese mice, suggesting a potential role in treating obesity-related metabolic disorders. This compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, indicating a potential therapeutic application in cancer treatment.
实验室实验的优点和局限性
N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is a potent and selective inhibitor of PTP1B, with minimal off-target effects. It has been extensively characterized in vitro and in vivo, making it a valuable tool for investigating the role of PTP1B in insulin signaling and glucose metabolism. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide research. One area of interest is the development of more potent and selective PTP1B inhibitors, which could have improved therapeutic efficacy and reduced toxicity compared to this compound. Another area of interest is the investigation of the role of PTP1B in other physiological and pathological processes, such as inflammation, neurodegeneration, and cardiovascular disease. Finally, the potential therapeutic applications of this compound in cancer treatment warrant further investigation, particularly in combination with other targeted therapies and immunotherapies.
合成方法
The synthesis of N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide involves several steps, starting from the reaction of 4-ethoxyaniline with p-toluenesulfonyl chloride to obtain N-(4-ethoxyphenyl)p-toluenesulfonamide. This intermediate is then reacted with 4-nitrobenzenecarboximidoyl chloride to form N-(4-ethoxyphenyl)-N'-(4-nitrobenzenecarboximidoyl)p-toluenesulfonamide. Finally, reduction of the nitro group with iron powder in acetic acid gives the desired product, this compound.
科学研究应用
N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively used in scientific research to investigate the role of PTP1B in insulin signaling and glucose metabolism. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. This compound has also been studied for its potential therapeutic applications in cancer, as PTP1B is overexpressed in many types of cancer cells and contributes to their growth and survival.
属性
IUPAC Name |
N'-(benzenesulfonyl)-N-(4-ethoxyphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-2-26-19-15-13-18(14-16-19)22-21(17-9-5-3-6-10-17)23-27(24,25)20-11-7-4-8-12-20/h3-16H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPYWZJJOUDQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-allyl-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5917494.png)

![6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole](/img/structure/B5917520.png)
![4'-{2-[4-(1-piperidinylsulfonyl)benzoyl]carbonohydrazonoyl}-4-biphenylyl acetate](/img/structure/B5917528.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5917534.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-N,N-diethyl-1-piperidinecarboxamide](/img/structure/B5917535.png)
![N~1~,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5917537.png)

![3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5917543.png)
![3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5917546.png)
![1-isopropylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5917554.png)
methyl]amino}carbonyl)amino]benzoate](/img/structure/B5917559.png)

![6-methoxytetrazolo[1,5-b]pyridazine](/img/structure/B5917591.png)